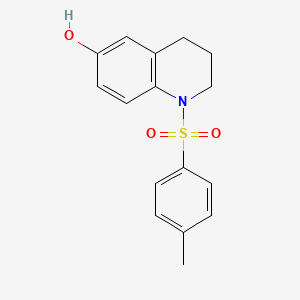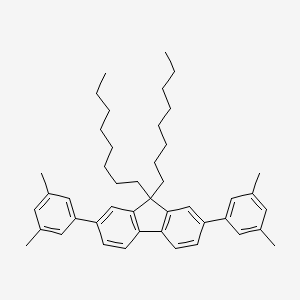
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is an organic compound that belongs to the class of fluorene derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics. The compound’s structure consists of a fluorene core substituted with two 3,5-dimethylphenyl groups at the 2 and 7 positions and two octyl groups at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The fluorene core is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki Coupling: The brominated fluorene is then subjected to a Suzuki coupling reaction with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst to introduce the 3,5-dimethylphenyl groups.
Alkylation: Finally, the 9 position of the fluorene is alkylated with octyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the octyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce dihydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated fluorene derivatives.
Scientific Research Applications
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitting material in OLEDs due to its excellent luminescent properties.
Organic Photovoltaics (OPVs): It serves as a donor material in OPVs, contributing to the efficiency of light absorption and charge transport.
Field-Effect Transistors (FETs): The compound is employed in the fabrication of FETs, where it acts as a semiconducting material with high charge mobility.
Sensors: Its unique optical properties make it suitable for use in chemical and biological sensors.
Mechanism of Action
The mechanism of action of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene in optoelectronic devices involves the following steps:
Exciton Generation: Upon excitation, the compound generates excitons (electron-hole pairs) that migrate through the material.
Charge Transport: The excitons dissociate into free charge carriers (electrons and holes) that are transported to the respective electrodes.
Recombination: In OLEDs, the electrons and holes recombine to emit light, while in OPVs, the charges are collected to generate electrical current.
Comparison with Similar Compounds
Similar Compounds
2,7-bis(4-biphenyl)-9,9-dioctylfluorene: Similar structure with biphenyl groups instead of 3,5-dimethylphenyl groups.
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylcarbazole: Similar structure with a carbazole core instead of a fluorene core.
Uniqueness
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of 3,5-dimethylphenyl groups enhances its stability and luminescence, making it particularly suitable for high-performance optoelectronic applications.
Properties
CAS No. |
874816-14-5 |
|---|---|
Molecular Formula |
C45H58 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C45H58/c1-7-9-11-13-15-17-23-45(24-18-16-14-12-10-8-2)43-31-37(39-27-33(3)25-34(4)28-39)19-21-41(43)42-22-20-38(32-44(42)45)40-29-35(5)26-36(6)30-40/h19-22,25-32H,7-18,23-24H2,1-6H3 |
InChI Key |
OCAKDIKDJQMGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C)C)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C)C)CCCCCCCC |
Related CAS |
874816-14-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
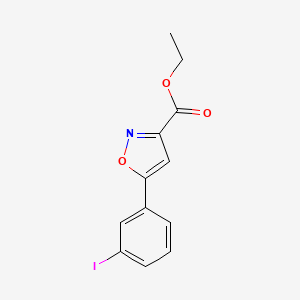


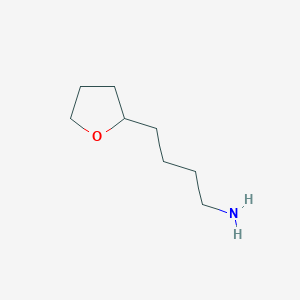
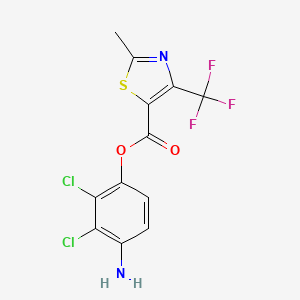
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
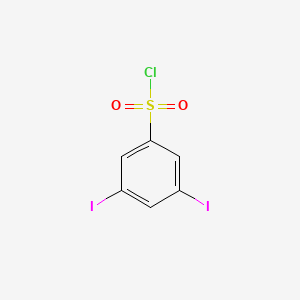
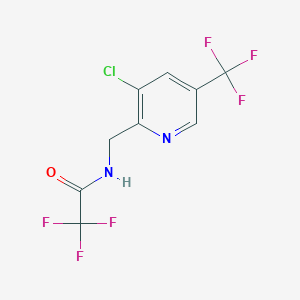

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
